[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester
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Overview
Description
[®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a unique structure that combines a pyrrolidine ring with an amino acid derivative, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Acid Moiety: This step often involves coupling reactions using reagents such as carbodiimides or other activating agents to form the amide bond.
Protection and Deprotection Steps: Protecting groups like tert-butyl esters are used to protect functional groups during the synthesis and are later removed under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
[®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of appropriate catalysts or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
[®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: It could serve as a lead compound for the development of new pharmaceuticals, particularly in the areas of neurology or oncology.
Industry: The compound might be used in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of [®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
[®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.
Amino Acid Derivatives: Compounds that include amino acid moieties can be compared based on their synthetic routes and biological activities.
Carbamate Esters: These compounds have similar functional groups and can be compared in terms of their stability and reactivity.
The uniqueness of [®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester lies in its combination of these structural features, which may confer distinct properties and applications.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-propan-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-10(2)18(14(20)21-15(4,5)6)12-7-8-17(9-12)13(19)11(3)16/h10-12H,7-9,16H2,1-6H3/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEECPVABHSXKGM-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC[C@H](C1)N(C(C)C)C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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